molecular formula C7H3BrFNO3 B13571315 4-Bromo-3-fluoro-5-nitrobenzaldehyde

4-Bromo-3-fluoro-5-nitrobenzaldehyde

Cat. No.: B13571315
M. Wt: 248.01 g/mol
InChI Key: QGTRKWXANNCIDM-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.

    Reduction: 4-Bromo-3-fluoro-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-fluoro-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-nitrobenzaldehyde involves its reactive functional groups. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the reactivity and stability of the compound. These interactions are crucial in its role as an intermediate in various chemical reactions .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzaldehyde
  • 4-Fluoro-3-nitrobenzaldehyde
  • 4-Bromo-3-fluorobenzaldehyde

Comparison: 4-Bromo-3-fluoro-5-nitrobenzaldehyde is unique due to the presence of both bromine and fluorine atoms along with the nitro group. This combination of substituents imparts distinct reactivity and properties compared to its analogs. For instance, the presence of fluorine can enhance the compound’s stability and influence its electronic properties, making it more suitable for specific applications .

Properties

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

4-bromo-3-fluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-7-5(9)1-4(3-11)2-6(7)10(12)13/h1-3H

InChI Key

QGTRKWXANNCIDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C=O

Origin of Product

United States

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